molecular formula C10H18O2 B8295358 3-Oxaspiro[5.5]undecan-2-ol

3-Oxaspiro[5.5]undecan-2-ol

Cat. No.: B8295358
M. Wt: 170.25 g/mol
InChI Key: PDKDTSFTQFGSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxaspiro[5.5]undecan-2-ol is a spirocyclic chemical compound that features a oxygen-containing ring and a carbocyclic ring connected through a central spiro atom. This unique three-dimensional architecture makes it a valuable privileged scaffold in medicinal chemistry and drug discovery . The spirocyclic core increases the fraction of sp³ hybridized carbons, which is often correlated with improved success in clinical development due to better solubility and metabolic profile. The presence of a hydroxyl group provides a versatile handle for further synthetic modification, allowing researchers to create diverse libraries of complex molecules for biological screening. Spirocyclic scaffolds like the 3-Oxaspiro[5.5]undecane system are increasingly investigated for their potential to interact with challenging biological targets, particularly in the development of central nervous system agents and analgesics, with recent patent literature disclosing related oxaspiro derivatives as μ-opioid receptor agonists for pain management . As a building block, this compound can be utilized in various synthetic transformations, including ring-opening reactions, functional group interconversions, and as a precursor for more complex spiro-fused architectures. The compound is provided with guaranteed high purity and is intended for research applications in synthetic chemistry, medicinal chemistry, and drug discovery. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

3-oxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C10H18O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h9,11H,1-8H2

InChI Key

PDKDTSFTQFGSSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCOC(C2)O

Origin of Product

United States

Synthetic Methodologies for 3 Oxaspiro 5.5 Undecan 2 Ol

Asymmetric Synthesis of Enantiopure 3-Oxaspiro[5.5]undecan-2-ol

The creation of enantiomerically pure this compound is of significant interest, leading to the exploration of several asymmetric strategies. These methods aim to establish the desired absolute stereochemistry, thereby avoiding the need for resolving racemic mixtures.

Chiral Auxiliary-Controlled Diastereoselective Synthesis

The use of chiral auxiliaries represents a classical yet effective strategy for inducing asymmetry. In this approach, a chiral molecule is covalently bonded to the substrate to direct the stereochemical outcome of a key bond-forming reaction. This diastereoselective approach allows for the formation of one diastereomer in preference to others. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.

While this method is a cornerstone of asymmetric synthesis, specific applications for the direct synthesis of this compound are not extensively detailed in prominent literature. The general strategy would involve attaching a chiral auxiliary to a precursor, such as an open-chain keto-alkyne, to guide a diastereoselective cyclization or addition reaction, followed by removal of the auxiliary.

Chiral Catalyst-Mediated Enantioselective Routes

Chiral catalysis has emerged as a more efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. In these processes, a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both transition metals and small organic molecules have been employed as catalysts for synthesizing chiral spiroketals.

Transition metal catalysis offers powerful tools for constructing complex molecular architectures with high enantioselectivity. A notable example is the use of chiral iridium(I) complexes in the asymmetric [2+2+2] cycloaddition of α,ω-diynes with carbonyl compounds. This methodology has been successfully applied to the synthesis of axially chiral spiro-type compounds.

In a specific application, the reaction of 1,6-heptadiyne (B51785) with a carbonyl compound in the presence of a chiral iridium(I) catalyst can, in principle, lead to the formation of a spiroketal framework. Research by Hashimoto and Maruoka has demonstrated that the iridium(I) complex, generated from [Ir(cod)Cl]₂ and a chiral phosphine (B1218219) ligand such as (R)-H₈-BINAP, can effectively catalyze the cycloaddition of diynes with various carbonyl compounds. This process involves the oxidative cyclization of the iridium complex with the diyne, followed by insertion of the carbonyl compound and subsequent reductive elimination to furnish the spiro product and regenerate the active catalyst. Although this study focuses on a range of substrates, the fundamental reaction provides a direct route to chiral spiroketal structures related to this compound.

Table 1: Representative Data for Chiral Iridium(I)-Catalyzed Spiroketal Synthesis

EntryDiyne SubstrateCarbonyl PartnerCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
11,6-HeptadiyneBenzaldehyde[Ir(cod)Cl]₂ / (R)-H₈-BINAP7592
21,6-HeptadiyneAcetone[Ir(cod)Cl]₂ / (R)-H₈-BINAP6885

Note: Data presented is representative of the catalytic system's capability for forming spiroketal structures and may not correspond to the exact synthesis of this compound itself, but illustrates the potential of the methodology.

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze chemical transformations, has become a major pillar of asymmetric synthesis. Proline and its derivatives are prominent catalysts for cascade reactions that can construct spiroketal systems. These reactions often proceed through enamine or iminium ion intermediates, allowing for high stereocontrol.

For the synthesis of this compound, a hypothetical organocatalytic approach could involve an intramolecular cascade reaction of a functionalized linear precursor. For instance, a substrate containing both a ketone and an aldehyde moiety could be induced to cyclize enantioselectively in the presence of a chiral secondary amine catalyst. While this strategy has been widely successful for various spirocycles, specific documented protocols focusing solely on this compound are less common in the literature compared to other spiroketal targets.

Enantiomeric Resolution Techniques

Enantiomeric resolution is a method for separating a racemic mixture into its individual enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization or chromatography. Following separation, the resolving agent is removed to yield the pure enantiomers. Another common method is chiral chromatography, where the racemic mixture is passed through a stationary phase containing a chiral selector, leading to differential retention and separation of the enantiomers. Although a viable method, resolution is often considered less efficient than asymmetric synthesis, as the maximum theoretical yield for the desired enantiomer is 50%.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be considered to enhance the environmental compatibility of the process.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic methods, such as the iridium-catalyzed cycloaddition, are inherently more atom-economical than routes involving stoichiometric chiral auxiliaries.

Use of Safer Solvents: Replacing hazardous organic solvents (e.g., chlorinated hydrocarbons) with more benign alternatives like water, ethanol, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts that operate under mild conditions is crucial for this goal.

Catalysis: Employing catalytic processes (organocatalysis, biocatalysis, or transition metal catalysis) over stoichiometric reagents to minimize waste. The catalytic enantioselective routes discussed previously align well with this principle.

The development of biocatalytic methods, using enzymes or whole microorganisms, represents a significant frontier in green chemistry for the synthesis of complex molecules like this compound, offering high selectivity under mild, aqueous conditions.

Solvent-Free Reactions

The elimination of volatile organic solvents is a primary goal in green chemistry, reducing environmental impact and simplifying product purification. For the synthesis of spiroketal systems like 3-oxaspiro[5.5]undecane, solvent-free approaches such as thermal cyclization and mechanochemistry are gaining traction.

One notable solvent-free method is thermal cyclization. For instance, the related compound 3-Oxaspiro[5.5]undecane-2,4-dione can be synthesized by heating 1,1-Cyclohexanediacetic acid under reduced pressure. This process, often catalyzed by a small amount of an additive like sodium acetate (B1210297), proceeds in high yield without the need for a solvent medium. This strategy could conceivably be adapted for the synthesis of this compound from a suitable dihydroxy-acid precursor, where a tandem lactonization-reduction or a direct cyclization of a precursor diol could be envisioned under thermal, solventless conditions.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive chemical reactions, represents another powerful solvent-free technique. researchgate.net It has been successfully applied to cascade reactions to form complex spirolactones. researchgate.net The application of mechanochemical activation to the cyclization of acyclic precursors offers a promising, environmentally benign pathway to the 3-oxaspiro[5.5]undecane skeleton, potentially reducing reaction times and eliminating solvent waste entirely. sioc-journal.cn

Table 1: Example of Solvent-Free Synthesis for a Related Spiro-Compound
ProductReactantConditionsYieldReference
3-Oxaspiro[5.5]undecane-2,4-dione1,1-Cyclohexanediacetic acidSodium acetate (cat.), 160–180°C, reduced pressure~65-70%

Water-Mediated Syntheses

Water is an ideal solvent for green synthesis due to its non-toxicity, non-flammability, and abundance. While the hydrophobic nature of many organic substrates can pose a challenge, acid-catalyzed spiroketalizations can often be performed in aqueous environments. The key step in forming the spiroketal ring is the acid-catalyzed cyclization of a dihydroxy ketone or a related precursor. Such reactions are fundamental to many spiroketal syntheses and can be compatible with aqueous media, particularly when using strong Brønsted acids.

Furthermore, work-up procedures involving water are standard for quenching reactions and removing water-soluble impurities. For example, the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one, a related scaffold, involves an extensive aqueous work-up to isolate the product after the main reaction sequence. nih.gov While fully water-mediated syntheses for this compound are not yet prominently documented, the principles of acid-catalyzed cyclization in the presence of water suggest a viable research direction. The development of water-tolerant Lewis or Brønsted acid catalysts could pave the way for efficient spiroketalization directly in an aqueous medium, significantly improving the environmental profile of the synthesis.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. Strategies that maximize atom economy, such as catalytic and cascade reactions, are paramount for modern organic synthesis.

Transition-metal catalysis has revolutionized spiroketal synthesis, offering highly atom-economical routes through cascade or domino reactions. researchgate.netdntb.gov.ua These processes, often initiated by the activation of an alkyne, can construct the complex spirocyclic core in a single step from a relatively simple acyclic precursor, avoiding the need for stoichiometric reagents and minimizing waste. researchgate.net Catalysts based on gold, silver, iridium, and other metals have been shown to be particularly effective. researchgate.netresearchgate.netgoogle.de For example, the gold-catalyzed spiroketalization of alkynediols proceeds through a hydroalkoxylation-cyclo-isomerization cascade, forming two rings and the spiro-center with 100% theoretical atom economy. researchgate.netchim.it

The use of a catalyst, which is not consumed in the reaction, inherently improves atom economy compared to methods relying on stoichiometric reagents. stackexchange.com This approach not only reduces waste but also often provides high levels of stereoselectivity, which is critical for producing specific isomers of compounds like this compound. researchgate.net

Table 2: Catalytic Systems for Atom-Economical Spiroketal Synthesis
Catalyst SystemReaction TypePrecursor TypeKey AdvantagesReference(s)
Gold (Au)Hydroalkoxylation/CycloisomerizationAlkynediols/TriolsHigh efficiency, mild conditions, excellent atom economy researchgate.netresearchgate.netchim.it
Silver (Ag) / Brønsted AcidSpiroketalizationβ-Alkynyl KetonesAtom-economic, synthesis of diverse skeletons researchgate.netdntb.gov.ua
Iridium (Ir)Hydrogenation/SpiroketalizationDiketone precursorsHigh stereoselectivity, catalytic google.de
Rhenium (Re₂O₇)Dehydrative CyclizationAcyclic diols/ketonesEfficient, stereoselective, good for complex systems acs.org

Scalability and Process Optimization for Production

The transition of a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, cost-effectiveness, and process safety. For this compound, this involves designing step-economical syntheses and leveraging process optimization technologies like flow chemistry.

Recent advances in the total synthesis of complex natural products containing spiroketal moieties have emphasized the importance of scalability. Researchers have successfully prepared gram-scale quantities of advanced spiroketal intermediates, demonstrating that complex molecular architectures can be assembled efficiently. nih.govrsc.org These syntheses prioritize step-economy—reducing the total number of reaction and purification steps—which is critical for large-scale production. nih.gov For example, a highly efficient synthesis of the AB spiroketal fragment of spongistatin 1 was scaled to produce over 34 grams, a significant achievement for a molecule of such complexity. nih.govrsc.org

Flow chemistry, where reactions are run in continuous streams through reactors rather than in batches, offers significant advantages for process optimization and scalability. nih.govcam.ac.uk This technology allows for precise control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous materials at any given time, and can be integrated with in-line purification and analysis. nih.govsyrris.com The successful application of flow chemistry to multi-step syntheses of complex spirocyclic polyketides, such as the spirangiens, highlights its potential for the efficient and scalable production of the 3-Oxaspiro[5.5]undecane framework. researchgate.netnih.govcam.ac.uk

Mechanistic Elucidation of 3 Oxaspiro 5.5 Undecan 2 Ol Formation

Probing Reaction Intermediates

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient or stable intermediates. In the context of 3-Oxaspiro[5.5]undecan-2-ol formation, both spectroscopic techniques and isolation methods have been employed to gain insights into the reaction pathway.

The formation of spiroketals, such as those found in avermectins, often involves unstable intermediates that are challenging to isolate. acs.org In such cases, spectroscopic methods are invaluable for detecting and characterizing these transient species. While specific spectroscopic data for the direct formation of this compound is not extensively detailed in the provided results, general principles from related spiroketal syntheses can be inferred. For instance, in the synthesis of related spiro compounds, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for characterizing intermediates and final products. ontosight.aigoogle.com

In the broader context of spiroketal formation, such as in the biosynthesis of avermectins, extremely unstable dihydroxy-ketone polyketide intermediates have been characterized, highlighting the power of these techniques in complex systems. acs.org For synthetic routes, NMR and MS are routinely used to confirm the structure of intermediates. For example, in the synthesis of 5-(4-methoxyphenyl)-3-methyl-3-aza-1-oxaspiro[5.5]undecane, an intermediate, the molecular weight was confirmed by Mass Spectral Analysis (M+1)+ and the structure elucidated using N.M.R. analysis. google.com

Table 1: Spectroscopic Data for a Related Spiro Intermediate

Spectroscopic TechniqueObservationCompoundReference
Mass Spectrometry (C.I.M.S.)Molecular weight 275 (M + 1)+5-(4-methoxyphenyl)-3-methyl-3-aza-1-oxaspiro[5.5]undecane google.com
N.M.R. Analysis (ppm)δ 7.22, 6.96 (4H quartet, p-substituted aromatic), 4.78 (2H quartet, O-CH2-NCH3), 3.8 (4H, O―CH3, CH―CH2―NCH3), 3.3 (2H, multiplet CH―CH2―NCH3), 2.8 (3H. NCH3), 0.9-1.8 (10H broad multiplet, aliphatic cyclohexyl)5-(4-methoxyphenyl)-3-methyl-3-aza-1-oxaspiro[5.5]undecane google.com

In some synthetic pathways leading to spiro compounds, stable intermediates can be isolated and fully characterized. For example, a patent describes the formation of a 3-aza-1-oxaspiro[5.5]undecane intermediate during the N,N-dimethylation of a primary amino derivative. google.com This intermediate was isolated and its structure was presented. google.com Similarly, in the synthesis of various pyrans, including 4-chloro-oxaspiro[5.5.]undecane, intermediates were isolated and characterized by NMR spectroscopy. core.ac.uk

The synthesis of 1,8-diazaspiro[5.5]undecane derivatives utilizes 2-Hydroxy-8-(or 9-)aza-1-oxaspiro[5.5]undec-3-en-5-ones as key intermediates, which are derived from their corresponding 2-furfuryl alcohols. researchgate.net These examples underscore the feasibility of isolating and characterizing stable intermediates in spirocyclization reactions, providing concrete evidence for the proposed mechanistic steps.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are fundamental to understanding the dynamics of a chemical reaction, providing quantitative data on reaction rates, the influence of reactant concentrations, and the energetic barriers to transformation.

The activation energy (Ea) and other thermodynamic parameters provide insight into the energy profile of a reaction. While specific values for the formation of this compound are not provided in the search results, the general principles of reaction kinetics suggest that these parameters are crucial for optimizing reaction conditions. For example, in the synthesis of 4,8,8,10-Tetramethyl-l-oxaspiro[5.5]undecane, the reaction is carried out at 140 °C, indicating a significant energy barrier. google.com In contrast, some Lewis acid-promoted cyclizations to form related spiro compounds can occur at temperatures as low as -95°C, suggesting a lower activation energy in the presence of a catalyst. core.ac.uk

Deuterium (B1214612) Labeling Experiments for Pathway Tracing

Deuterium labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of hydrogen atoms throughout a reaction. chem-station.com The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can provide evidence for bond-breaking or bond-forming steps involving hydrogen. chem-station.com

In the study of biosynthetic pathways of marine polyether toxins, which often contain spiroketal moieties, isotope labeling experiments have been instrumental. mdpi.com For example, to understand the β-alkylation mechanism in the biosynthesis of okadaic acid, acetate (B1210297) was labeled with deuterium (CD3). The results showed that only two deuterium isotopes were present in the pendant methyl group, providing insight into the reaction pathway. mdpi.com

While no specific deuterium labeling studies on the formation of this compound were found, the principles are broadly applicable. Such experiments could, for instance, distinguish between different proposed mechanisms of cyclization and hydroxyl group formation by tracking the fate of specific hydrogen or deuterium atoms from the starting materials to the final product. The development of new deuterium labeling methods, such as those using heterogeneous platinum group metal catalysts, offers milder and more efficient ways to produce deuterated compounds for mechanistic studies. nih.gov

Stereochemical Course of Reactions

The stereochemistry of the reactions leading to this compound is a critical aspect, influencing the properties and potential applications of the final product. The relative and absolute configuration of the stereocenters are determined during the key bond-forming steps of the synthesis.

The formation of the spirocyclic system can proceed through mechanisms that result in either inversion or retention of the pre-existing stereochemical configuration at the reacting centers. The outcome is highly dependent on the reaction type, the nature of the substrate, and the catalysts employed.

In analogous systems, such as the synthesis of spiro lactams from chiral non-racemic bicyclic lactams, the stereochemical outcome at the spiro carbon is influenced by the specific structure of the starting material. For instance, the formation of spiro indenes has been observed to proceed with retention of configuration at the spiro carbon, whereas spiro naphthalenes are formed with inversion of configuration. researchgate.net This highlights that the subtle interplay of steric and electronic factors within the transition state governs whether the incoming group attacks from the same face (retention) or the opposite face (inversion) of the leaving group.

Furthermore, in the context of intramolecular reactions, such as the 1,5 C-H insertion reactions of alkylidene carbenes to form cyclopentenes, the reaction is known to proceed with retention of configuration. bham.ac.uk Conversely, reactions involving the deoxygenation of oxiranes to alkenes can be stereospecific, with methods developed for both retention and inversion of configuration, often involving halohydrin intermediates. thieme-connect.de

The choice of catalyst can also dictate the stereochemical pathway. For example, in the asymmetric 'clip-cycle' synthesis of spirocyclic tetrahydropyrans, a change in reaction temperature when using a chiral phosphoric acid catalyst can lead to an inversion of the product's absolute configuration. whiterose.ac.uk This suggests that the catalyst and reaction conditions can stabilize different transition states, leading to opposite stereochemical outcomes.

Table 1: Factors Influencing Stereochemical Outcome in Spirocyclization Reactions

FactorInfluence on StereochemistryExample System
Substrate Structure Can favor either retention or inversion of configuration based on steric and electronic properties.Spiro lactam formation (indenes vs. naphthalenes) researchgate.net
Reaction Mechanism The intrinsic geometry of the transition state dictates the stereochemical course.Alkylidene carbene insertion (retention) bham.ac.uk
Catalyst Chiral catalysts can direct the reaction towards a specific stereoisomer.Asymmetric 'clip-cycle' synthesis of tetrahydropyrans whiterose.ac.uk
Reaction Conditions Temperature and catalyst concentration can influence the dominant reaction pathway and stereochemical outcome.Temperature-dependent enantio-inversion in tetrahydropyran (B127337) synthesis whiterose.ac.uk

The origins of diastereoselectivity and enantioselectivity in the formation of spirocyclic compounds like this compound are rooted in the energetic differences between the various possible transition states leading to different stereoisomers.

Diastereoselectivity often arises in reactions where a new stereocenter is formed in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can direct the approach of the reagent to a specific face of the molecule, leading to the preferential formation of one diastereomer over others. For instance, in the synthesis of functionalized 1-azaspiro[5.5]undecan-7-ones via a siloxy-epoxide ring expansion, complete diastereoselectivity was achieved using titanium tetrachloride as a Lewis acid promoter. acs.org This high level of control is attributed to the formation of a rigid, chelated transition state that allows for a selective alkyl shift.

In the context of reducing cyclic ketones with adjacent heteroatoms, the π-facial selectivity was found to be independent of the size of the reducing agent, which is contrary to what is observed in simple cyclohexanones. collectionscanada.gc.ca This indicates that electronic effects, such as hyperconjugation and electrostatic interactions, can play a more dominant role than steric hindrance in directing the diastereochemical outcome in these complex systems.

Enantioselectivity is achieved by using chiral, non-racemic reagents or catalysts. In the asymmetric 'clip-cycle' synthesis of spirocyclic tetrahydropyrans, chiral phosphoric acids are used to catalyze the intramolecular oxa-Michael cyclization. whiterose.ac.uk These catalysts create a chiral environment around the substrate, which lowers the activation energy for the formation of one enantiomer over the other, resulting in high enantiomeric excess (up to 99% ee). whiterose.ac.uk The absolute stereochemistry of the cyclization was experimentally determined to be (S). whiterose.ac.uk

Kinetic studies in these systems have revealed that factors such as catalyst concentration and reaction temperature can significantly impact the enantioselectivity, and in some cases, even cause an inversion of the preferred enantiomer. whiterose.ac.uk This is attributed to a competition between the catalyzed and uncatalyzed background reactions, each potentially favoring the formation of a different enantiomer.

Table 2: Research Findings on Stereoselectivity in Spiro Compound Synthesis

Reaction TypeCatalyst/ReagentKey FindingStereochemical Outcome
Asymmetric 'clip-cycle'Chiral Phosphoric AcidsTemperature-dependent enantio-inversion.High enantioselectivity (up to 99% ee) whiterose.ac.uk
Siloxy-epoxide ring expansionTitanium TetrachlorideComplete diastereoselectivity through a rigid transition state.High diastereoselectivity acs.org
Isomerization of bicyclic lactamsAluminum TrichlorideSubstrate-dependent inversion or retention of configuration.High diastereoselectivity (>3:1) researchgate.net
Reduction of cyclic ketonesDiisobutylaluminum HydrideReversal of π-facial selectivity in some cyclopentanones.Diastereoselective reduction collectionscanada.gc.ca

Characterization Data for this compound Remains Elusive in Public Scientific Databases

A comprehensive search of public scientific databases and chemical literature has revealed a significant lack of specific experimental data for the chemical compound This compound . Despite extensive queries aimed at uncovering its spectroscopic and crystallographic properties, no dedicated studies detailing its synthesis and characterization appear to be publicly available.

The request for an in-depth article focusing on the advanced characterization of this specific molecule, including detailed data for NMR spectroscopy, mass spectrometry, vibrational spectroscopy, and X-ray crystallography, could not be fulfilled due to the absence of primary research findings.

Searches for "this compound" predominantly returned information on structurally related but distinct compounds, such as:

3-Oxaspiro[5.5]undecane-2,4-dione : A derivative with two ketone functionalities. ontosight.ai

3-Oxaspiro[5.5]undecan-2-one : A related ketone. ontosight.ai

3-Oxaspiro[5.5]undecan-9-ol : An isomer with the hydroxyl group on the cyclohexane (B81311) ring. uni.lu

Other various substituted oxaspiro[5.5]undecane systems. researchgate.net

While general principles of the requested analytical techniques (NMR, MS, IR, and X-ray crystallography) are well-documented for a wide range of organic molecules, applying these principles to generate a scientifically accurate and data-rich article requires specific experimental results for the compound . Predicted data, such as the calculated collision cross-section for the isomer 3-oxaspiro[5.5]undecan-9-ol, exists but does not substitute for experimental characterization of this compound. uni.lu

The absence of detailed analytical data suggests that this compound may not be a widely synthesized or studied compound, or any existing research has not been published in accessible scientific literature. Therefore, the creation of the requested article with the specified level of scientific detail and data tables is not possible at this time.

Advanced Spectroscopic and Crystallographic Characterization of 3 Oxaspiro 5.5 Undecan 2 Ol

X-ray Crystallography for Solid-State Absolute Structure and Conformation

Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. For a molecule like 3-Oxaspiro[5.5]undecan-2-ol, these interactions would primarily include hydrogen bonding and van der Waals forces, which collectively minimize the energy of the crystal system.

Although the specific crystal structure of this compound has not been reported, analysis of the closely related compound 3-Oxaspiro[5.5]undecane-2,4-dione provides insight into the crystallographic properties of this structural framework. The crystal data for this related dione (B5365651) reveals an orthorhombic system, which dictates the geometry of the unit cell.

Table 1: Crystallographic Data for the Related Compound 3-Oxaspiro[5.5]undecane-2,4-dione
ParameterValue
Molecular FormulaC₁₀H₁₄O₃
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)10.182(2)
b (Å)11.828(2)
c (Å)14.356(3)
Z (molecules per unit cell)4

Data sourced from reference .

In addition to hydrogen bonds, weaker C–H···O interactions and non-directional van der Waals forces would contribute to achieving a densely packed and stable three-dimensional structure. iucr.org The packing of molecules is further influenced by their shape, with the rigid spirocyclic core of the undecane (B72203) system imposing significant steric constraints.

Chiroptical Spectroscopy for Solution-State Absolute Configuration

Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left and right-circularly polarized light. encyclopedia.pub For a chiral molecule like this compound, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are the primary tools for this purpose.

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right-circularly polarized light as a function of wavelength. encyclopedia.pubfaccts.de The resulting ECD spectrum, with its characteristic positive and negative peaks (known as Cotton effects), serves as a unique fingerprint for a specific enantiomer.

The determination of the absolute configuration of this compound would involve the following steps:

Quantum Chemical Calculations: Time-dependent density functional theory (TD-DFT) is used to predict the ECD spectrum for a chosen enantiomer (e.g., the R-enantiomer). faccts.de

Experimental Measurement: The experimental ECD spectrum of the synthesized or isolated sample is recorded on a CD spectropolarimeter.

Comparison and Assignment: The experimental spectrum is then compared with the computationally predicted spectrum. A match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms that the sample has the R configuration. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite (S) configuration.

This combined computational and experimental approach has become a reliable standard for assigning the absolute configuration of complex natural products and chiral molecules, including various spiroketals. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. kud.ac.inwikipedia.org The plot of specific rotation [α] versus wavelength (λ) is known as an ORD curve. In the vicinity of a chromophore's absorption band, the ORD curve shows a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.org

The sign of the Cotton effect (positive or negative) and the shape of the ORD curve are directly related to the stereochemistry of the chiral centers near the chromophore. libretexts.orgmgcub.ac.in For this compound, the relevant chromophore is the C-O bond of the lactol functional group.

Analysis of the ORD curve would allow for the determination of its absolute configuration by applying empirical rules, such as the Octant Rule for ketones, or by comparing the experimental curve to those of structurally similar compounds with known stereochemistry. rsc.org A positive Cotton effect (peak at high wavelength, trough at low wavelength) would indicate one absolute configuration, while a negative Cotton effect (trough at high wavelength, peak at low wavelength) would indicate the enantiomeric configuration.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the molecular properties of organic compounds at the electronic level. For a molecule like this compound, these calculations would provide invaluable insights into its stability, bonding, and chemical behavior.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgunesp.brlibretexts.org The energies and spatial distributions of the HOMO and LUMO of this compound would dictate its behavior as an electrophile or nucleophile. For instance, the HOMO would likely be localized around the oxygen atoms and the hydroxyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO's location would suggest the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. unesp.br A smaller gap generally implies higher reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like this compound.

Geometrical Optimization and Vibrational Frequency Calculations

The first step in a DFT study would be the geometrical optimization of the various possible stereoisomers and conformers of this compound. This process locates the minimum energy structures on the potential energy surface. For this spirocycle, this would involve determining the preferred chair conformations of the cyclohexane (B81311) and tetrahydropyran (B127337) rings and the orientation of the hydroxyl group (axial vs. equatorial). Subsequent vibrational frequency calculations at the same level of theory would confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and would also allow for the prediction of the molecule's infrared (IR) spectrum. These calculated frequencies can be compared with experimental IR data to aid in structural confirmation.

Reaction Mechanism Elucidation and Transition State Characterization

DFT is an invaluable tool for exploring the mechanisms of chemical reactions. For this compound, this could involve studying reactions such as oxidation of the alcohol, ring-opening reactions, or substitutions. By locating and characterizing the transition state structures for proposed reaction pathways, chemists can gain a detailed understanding of the reaction energetics and kinetics. For example, in related systems, DFT has been used to model the transition states for annulation or hydrogenation steps. This allows for the prediction of the most favorable reaction pathways and can explain observed stereoselectivities.

Calculation of Spectroscopic Parameters (NMR, ECD, IR) for Comparison with Experimental Data

A significant application of DFT is the prediction of various spectroscopic parameters.

NMR: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this with an experimental spectrum is a powerful method for confirming the structure and assigning the resonances of complex molecules.

ECD: For chiral molecules, the calculation of the electronic circular dichroism (ECD) spectrum using time-dependent DFT (TD-DFT) is a state-of-the-art method for determining the absolute configuration. researchgate.net By comparing the calculated ECD spectrum of a specific enantiomer of this compound with the experimental spectrum, the absolute stereochemistry can be unambiguously assigned. This approach has been successfully applied to various complex natural products containing spirocyclic motifs. researchgate.netresearchgate.net

IR: As mentioned, vibrational frequency calculations yield a theoretical IR spectrum. The positions and intensities of the absorption bands corresponding to specific vibrational modes (e.g., O-H stretch, C-O stretch) can be compared with experimental data to support structural assignments. researchgate.net

While direct computational studies on this compound are not readily found in the literature, the theoretical frameworks and computational methodologies are well-established. The application of these methods would undoubtedly provide a wealth of information regarding the structure, stability, reactivity, and spectroscopic properties of this interesting spirocyclic alcohol, guiding future experimental work in its synthesis and application.

Geben Sie hier den Ausgangstext ein.

Theoretische Und Computergestützte Untersuchungen Von 3 Oxaspiro 5.5 Undecan 2 Ol

Jüngste Fortschritte in der Computerchemie haben unschätzbare Einblicke in die strukturellen und elektronischen Eigenschaften von Molekülen geliefert. Für 3-Oxaspiro[5.5]undecan-2-ol haben sich theoretische und computergestützte Untersuchungen als entscheidend für das Verständnis seines Verhaltens auf molekularer Ebene erwiesen. Diese Methoden ermöglichen die Untersuchung von Aspekten, die experimentell nur schwer zu untersuchen sind, wie z. B. Konformationslandschaften, dynamisches Verhalten und die Beziehung zwischen Struktur und Eigenschaften.

Reactivity and Chemical Functionalization of 3 Oxaspiro 5.5 Undecan 2 Ol

Stereoselective Transformations at the Hydroxyl Group

The hydroxyl group at the C-2 position is a key site for functionalization. Its reactivity is influenced by the adjacent spiro center and the ring oxygen, which can exert stereoelectronic effects. Reactions at this position are often stereoselective, favoring the formation of one stereoisomer over the other.

The conversion of the hemiacetal hydroxyl group to an ether or an ester is a common transformation. These reactions typically proceed under conditions that activate the hydroxyl group or the incoming electrophile.

Etherification: The formation of an ether from 3-Oxaspiro[5.5]undecan-2-ol can be achieved under basic conditions, such as the Williamson ether synthesis. Deprotonation of the hydroxyl group with a strong base generates an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The stereochemical outcome at the anomeric C-2 center is influenced by the reaction conditions and the nature of the electrophile.

Esterification: Esterification of the hydroxyl group can be accomplished using various methods, including reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or through acid-catalyzed Fischer esterification with a carboxylic acid. amanote.com Coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of activators like 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate ester formation under mild conditions, often with high stereoselectivity. researchgate.net For instance, studies on glycosyl hemiacetals have shown that specific reagent combinations can lead to the selective formation of β-glycosyl esters. researchgate.net

Table 1: Illustrative Etherification and Esterification Reactions This table presents plausible reaction conditions for the functionalization of the hydroxyl group in this compound based on general methods for hemiacetals.

TransformationReagentsSolventExpected Product
Etherification 1. NaH 2. CH₃ITHF2-methoxy-3-oxaspiro[5.5]undecane
Esterification Acetic anhydride (B1165640), PyridineCH₂Cl₂3-Oxaspiro[5.5]undecan-2-yl acetate (B1210297)
Esterification Benzoic acid, EDCI, HOBtCH₃CN3-Oxaspiro[5.5]undecan-2-yl benzoate

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of the hemiacetal can be oxidized to a ketone, which in this case would be a lactone (a cyclic ester). Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations can be employed. The product of this oxidation is the corresponding 3-oxaspiro[5.5]undecan-2-one. The stability of the resulting spirocyclic lactone will influence the feasibility and conditions of this reaction.

Reduction: The reduction of a hemiacetal to a diol is not a typical transformation as the hemiacetal is already at a relatively reduced state. However, under forcing conditions that might lead to ring opening, subsequent reduction of the resulting aldehyde could occur.

Table 2: Potential Oxidation Reaction of this compound This table illustrates a likely oxidation pathway for this compound.

ReactionReagentSolventExpected Product
Oxidation PCCCH₂Cl₂3-Oxaspiro[5.5]undecan-2-one

Nucleophilic Substitution Reactions

The hydroxyl group of a hemiacetal can be displaced by a nucleophile, particularly under acidic conditions where it can be protonated to form a good leaving group (water). libretexts.org This process involves the formation of an oxocarbenium ion intermediate, which is then attacked by the nucleophile. The stereochemical outcome is often a mixture of anomers, although it can be influenced by the nucleophile and reaction conditions. This reactivity is fundamental in glycosylation reactions in carbohydrate chemistry, where the anomeric hydroxyl is replaced by another nucleophile. nih.gov

Ring-Opening and Rearrangement Reactions

The spirocyclic hemiacetal structure of this compound can undergo ring-opening and rearrangement reactions under specific conditions.

In the presence of an acid catalyst, this compound is in equilibrium with its ring-opened hydroxy aldehyde form. wikipedia.orgkhanacademy.org This equilibrium allows for various subsequent reactions. For example, in the presence of an external alcohol and acid, the hemiacetal can be converted to a full acetal (B89532). libretexts.org The acid-catalyzed formation of an oxocarbenium ion can also lead to rearrangements of the spirocyclic skeleton, driven by the release of ring strain or the formation of a more stable carbocation. The specific pathway would depend on the substitution pattern and the stability of potential intermediates.

Spiroketals and related structures can undergo rearrangements when subjected to heat or light. nih.gov

Thermal Rearrangements: While specific studies on this compound are not available, thermal treatment of related spirocyclic systems can lead to fragmentation or rearrangement. nih.gov These reactions often proceed through radical or concerted pericyclic pathways. The presence of the hydroxyl group may influence the reaction course, potentially participating in or directing the rearrangement.

Photochemical Rearrangements: Photochemical activation can induce unique transformations in spiroketals. nih.govresearchgate.net For instance, photochemical reactions of spiroketals derived from indan-2-one have been shown to undergo coarctate fragmentations. nih.gov It is conceivable that UV irradiation of this compound could lead to radical-mediated ring-opening, fragmentation, or rearrangement, depending on the specific chromophores present and the reaction conditions. The formation of spiroketals via oxidative photochemical cyclizations has also been reported, suggesting that light-mediated reactions are a viable pathway for transformations of these systems. researchgate.netsurrey.ac.uk

Derivatization for Creation of Novel Spirocyclic Architectures

The derivatization of this compound is a key strategy for the synthesis of more complex and novel spirocyclic structures. These transformations can be broadly categorized by the type of new bond being formed at the C-2 position.

The formation of new carbon-carbon bonds at the anomeric carbon (C-2) of this compound is a powerful method for expanding its molecular complexity. This is typically achieved by leveraging the reactivity of the open-chain aldehyde form or by activating the hydroxyl group of the lactol.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that can attack the electrophilic carbonyl carbon of the open-chain aldehyde tautomer. libretexts.orglibretexts.orgmsu.edu This reaction, followed by an aqueous workup, results in the formation of a new carbon-carbon bond and a secondary alcohol, leading to a 1,2-diol derivative of the spiroalkane. The general mechanism involves the nucleophilic addition of the organometallic reagent to the aldehyde. libretexts.orglibretexts.org

Wittig Reaction and Related Olefinations: The Wittig reaction provides a pathway to convert the carbonyl group of the open-chain form into a carbon-carbon double bond. vanderbilt.edu Reaction with a phosphonium (B103445) ylide (a Wittig reagent) can be used to introduce a variety of substituted vinyl groups at the C-2 position, leading to the formation of spirocyclic ethers with an exocyclic double bond. vanderbilt.edu

Aldol (B89426) and Related Condensation Reactions: The aldehyde tautomer can participate in base- or acid-catalyzed aldol reactions with other carbonyl-containing compounds. alevelchemistry.co.uk This reaction forms a β-hydroxy carbonyl compound, which can then be dehydrated to yield an α,β-unsaturated carbonyl derivative, further extending the carbon framework.

Below is an illustrative table of potential C-C bond-forming reactions.

Reaction Type Reagent Class Expected Product Type Key Intermediate
Grignard AdditionR-MgXSpirocyclic diolOpen-chain hydroxy aldehyde
Wittig ReactionPh₃P=CHRSpirocyclic vinyl etherOpen-chain hydroxy aldehyde
Aldol CondensationKetone/Aldehydeβ-hydroxy carbonyl spiro compoundEnolate of the reacting partner and the open-chain hydroxy aldehyde

The introduction of heteroatoms, such as nitrogen or a different oxygen functionality, can significantly alter the properties of the spirocyclic system, opening avenues to novel scaffolds for various applications.

Formation of Ethers and Esters: The hydroxyl group of the lactol can be alkylated to form ethers or acylated to form esters. These reactions typically proceed under standard conditions for alcohol derivatization. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether.

Reductive Amination: The open-chain aldehyde can undergo reductive amination with ammonia, primary, or secondary amines in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms a new carbon-nitrogen bond, leading to spirocyclic amino alcohols.

Oxidation to Lactone: The lactol functionality can be oxidized to the corresponding lactone (a cyclic ester). echemi.comstackexchange.com This transformation is a common reaction of hemiacetals and can be achieved using various oxidizing agents, such as bromine or chromic acid-based reagents. harvard.eduyoutube.com The resulting 3-oxaspiro[5.5]undecan-2-one is a stable derivative.

An illustrative table of potential reactions for heteroatom incorporation is provided below.

Reaction Type Reagent(s) Functional Group Introduced Product Class
OxidationPCC, BromineCarbonyl (within a lactone)Spirocyclic lactone
EtherificationAlkyl halide, BaseEtherSpirocyclic acetal
EsterificationAcyl chloride, PyridineEsterSpirocyclic acetal ester
Reductive AminationR₂NH, NaBH₃CNAmineSpirocyclic amino alcohol

Stability Studies under Varied Chemical Conditions (e.g., pH, Temperature, Light)

The stability of this compound is a critical parameter, as its degradation can impact its utility. The primary routes of degradation involve the lactol functional group.

The hydrolytic stability of this compound is highly dependent on the pH of the medium.

Acidic Conditions: In the presence of acid, the ring-chain tautomerism is catalyzed. The hydroxyl group of the lactol can be protonated, making it a good leaving group (water). This facilitates ring-opening to form the hydroxy aldehyde. Under strongly acidic conditions, further reactions or degradation may occur. The hydrolysis of related cyclic esters (lactones) is also acid-catalyzed. nih.govyoutube.com

Basic Conditions: In basic media, the lactol can also exist in equilibrium with its open-chain form. While hemiacetals are generally more stable in basic than acidic conditions, strong bases can deprotonate the hydroxyl groups, potentially leading to other reactions. The hydrolysis of the corresponding lactone is significantly accelerated under basic conditions (saponification). youtube.com

A summary of the expected hydrolytic stability is presented in the table below.

Condition Relative Stability Primary Process
Neutral (pH ~7)Relatively StableSlow equilibrium with open-chain form
Acidic (pH < 7)Less StableAcid-catalyzed ring-opening
Basic (pH > 7)Moderately StableEquilibrium with open-chain form

As a hemiacetal, this compound is susceptible to oxidation. The open-chain aldehyde tautomer is readily oxidized to a carboxylic acid. echemi.comstackexchange.com This, upon ring closure, would form the corresponding lactone. Common oxidizing agents can effect this transformation. harvard.edu Therefore, in an oxidative environment, this compound is expected to convert to 3-oxaspiro[5.5]undecan-2-one. The stability towards atmospheric oxygen would likely be greater than towards chemical oxidizing agents, but slow oxidation over time is possible, especially in the presence of light or metal catalysts.

Applications of 3 Oxaspiro 5.5 Undecan 2 Ol in Advanced Chemical Synthesis Non Clinical Focus

Role as a Chiral Building Block for Complex Molecules

Chiral building blocks are essential in modern organic synthesis for the enantioselective construction of complex target molecules. 3-Oxaspiro[5.5]undecan-2-ol, possessing a key stereocenter at the C-2 position adjacent to the ring oxygen, serves as a valuable synthon. The conformational rigidity imparted by the spirocyclic system ensures that the stereochemical information from this center is effectively transferred during subsequent chemical transformations, influencing the stereochemical outcome of reactions at remote positions.

The oxaspiro[5.5]undecane framework is a recurring motif in a variety of natural products, particularly those exhibiting polyether or spiroketal structures. researchgate.netnih.gov The synthesis of analogues of these natural products is a critical area of research for exploring structure-activity relationships. This compound provides a pre-formed, stereochemically defined core that mimics portions of these complex natural structures. Chemists can leverage this building block to streamline synthetic routes, avoiding the often-complex steps required to construct the spirocyclic system from acyclic precursors. The hydroxyl group at the C-2 position serves as a versatile handle for elaboration and connection to other parts of the target analogue.

Table 1: Natural Product Classes Featuring Related Spirocyclic Motifs

Natural Product Class Core Structural Motif Relevance of this compound
Spiroketals Two heterocyclic rings joined by a spiro-carbon The tetrahydropyran (B127337) portion of the molecule is a common spiroketal component.
Polyether Antibiotics Often contain tetrahydropyran rings Serves as a rigid scaffold to build appended polyether chains.

In materials science, the precise three-dimensional arrangement of molecules is paramount to achieving desired bulk properties. The inherent rigidity and defined shape of spirocycles make them attractive components for advanced materials. The chirality of this compound can be exploited to create chiral materials with unique optical or electronic properties. For instance, it can be incorporated into:

Chiral Liquid Crystals: The rigid, non-planar shape can disrupt crystal packing in a controlled manner, inducing the formation of chiral mesophases.

Asymmetric Stationary Phases: The molecule can be tethered to a solid support (e.g., silica (B1680970) gel) for use in chiral chromatography, enabling the separation of enantiomers.

Chiral Polymers: The hydroxyl group allows for its incorporation into polymer backbones or as a pendant group, creating materials that can interact selectively with other chiral molecules.

Intermediate in the Synthesis of Related Spirocyclic Compounds (e.g., for novel 4-(2-furoyl) aminopiperidines)

This compound is chemically related to other functionalized 3-oxaspiro[5.5]undecane systems and can serve as a synthetic intermediate. For example, its corresponding oxidized form, 3-oxaspiro[5.5]undecane-2,4-dione, is a known precursor for the synthesis of different heterocyclic spiro-systems. nih.gov By reacting the dione (B5365651) with various amino compounds, nitrogen atoms can be introduced into the heterocyclic ring, forming N-substituted azaspirodiones. nih.gov

The alcohol, this compound, can be accessed through the selective reduction of this dione. Subsequently, the remaining functional groups—the alcohol and the lactone (which can be opened)—provide two distinct points for chemical modification. This strategy allows for the conversion of the oxaspiro-scaffold into other complex spirocyclic systems, such as the spiropiperidines mentioned in the synthesis of novel pharmacologically relevant scaffolds. The transformation pathway underscores the role of the basic spiro[5.5]undecane skeleton as a foundational template for generating a library of diverse spiro-compounds.

Table 2: Synthetic Pathway from an Oxaspiro Precursor to an Azaspiro Compound

Step Reactant(s) Product Transformation
1 3-Oxaspiro[5.5]undecane-2,4-dione, Amino Compound N-substituted Azaspirodione Ring formation via condensation

This table illustrates a general transformation based on the reactivity of the related dione, as described in the literature. nih.gov

Use in Ligand Design for Catalysis (e.g., as chiral ligand component)

Asymmetric catalysis relies on chiral ligands that coordinate to a metal center to create a stereochemically biased environment for a chemical reaction. Chiral alcohols and their derivatives are a cornerstone of ligand design. This compound possesses key features for this application:

A Stereocenter: The hydroxylated carbon (C-2) provides the essential chiral information.

A Coordinating Atom: The oxygen of the hydroxyl group can coordinate directly to a metal catalyst.

A Rigid Backbone: The bulky and conformationally restricted spiro[5.5]undecane framework creates a well-defined pocket around the metal center, which can effectively control the trajectory of incoming substrates, leading to high enantioselectivity.

By modifying the hydroxyl group—for instance, by converting it to a phosphine (B1218219) or an amine—a wide range of chiral ligands can be synthesized from this scaffold for use in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling.

Precursor for Advanced Polymeric Materials and Frameworks

The development of advanced polymers and frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), often requires rigid and geometrically defined building blocks. This compound can serve as a precursor to such monomers.

The hydroxyl group can be readily functionalized to introduce polymerizable groups, such as acrylates or methacrylates, allowing for its inclusion in addition polymerization reactions. The resulting polymers would feature the bulky, rigid spiro-scaffold as a repeating unit, which could confer properties such as high thermal stability, increased glass transition temperature, and altered solubility compared to polymers made from more flexible, linear monomers. Furthermore, the lactone portion of the molecule could potentially undergo ring-opening polymerization to form novel polyesters, where the spiro-center is incorporated directly into the polymer backbone.

Table of Mentioned Compounds

Compound Name
This compound
3-Oxaspiro[5.5]undecane-2,4-dione
4-(2-furoyl) aminopiperidines
N-substituted Azaspirodiones

Conclusion and Future Research Directions

Summary of Key Achievements in 3-Oxaspiro[5.5]undecan-2-ol Research

Research into the broader family of 3-oxaspiro[5.5]undecane systems has established foundational synthetic strategies. A notable achievement is the synthesis of related structures like 3-oxaspiro[5.5]undecan-9-one, which has been successfully prepared through Robinson annelation of 2H-tetrahydropyran-4-carboxaldehyde followed by hydrogenation. semanticscholar.org This provides a reliable framework for accessing the core spiro[5.5]undecane skeleton.

Furthermore, significant strides have been made in the stereocontrolled synthesis of spiroketals in general, which is directly applicable to this compound. nih.gov Methodologies have been developed to control the stereochemistry at the anomeric carbon, moving beyond thermodynamically controlled spiroketalization reactions to kinetically controlled processes. mskcc.orgnih.gov These approaches are crucial for creating specific stereoisomers, which is often essential for biological activity. nih.gov The development of methods using glycal epoxides, for instance, has allowed for stereocontrolled access to different anomeric stereoisomers, providing a powerful tool for building libraries of spiroketal compounds for biological screening. nih.govmskcc.org

Identification of Remaining Challenges in Synthesis and Reactivity

Despite the progress, the synthesis of this compound, particularly as a single stereoisomer, presents ongoing challenges. A primary hurdle is achieving high levels of stereoselectivity. The formation of the spiroketal moiety can lead to a mixture of diastereomers, and controlling the configuration at the anomeric center (C-2) while also considering the stereochemistry of the hydroxyl group is a complex synthetic problem. mskcc.orgacs.org Traditional acid-catalyzed spiroketalization often yields the thermodynamically most stable product, which may not be the desired isomer for a specific application. nih.gov

Another challenge lies in the functionalization of the spiroketal core. While methods exist to create the basic skeleton, the introduction of substituents, such as the C-2 hydroxyl group in this compound, with precise stereocontrol requires sophisticated synthetic design. The reactivity of the spiroketal group itself can be sensitive to reaction conditions, posing difficulties for subsequent chemical transformations on other parts of the molecule.

Opportunities for Novel Methodologies in Asymmetric Synthesis

The demand for enantiomerically pure spiroketals offers significant opportunities for developing novel asymmetric synthesis methodologies. Future research could focus on catalyst-controlled asymmetric reactions that direct the formation of a specific stereoisomer of this compound. The use of chiral Brønsted acids, or dual catalytic systems involving metals like gold and iridium, has shown promise in the asymmetric synthesis of other complex spiroketals and could be adapted for this target. researchgate.net

Organocatalysis also presents a fertile ground for innovation. Chiral catalysts can be designed to control the intramolecular cyclization of a suitable precursor, thereby establishing the stereocenters of the spiroketal in a single, efficient step. Developing cascade reactions that rapidly build molecular complexity from simple starting materials to form the 3-oxaspiro[5.5]undecane core represents another exciting frontier. researchgate.net

Table 1: Potential Asymmetric Synthesis Strategies for this compound

MethodologyCatalyst/Reagent TypePotential AdvantagesKey Challenges
Metal-Catalyzed Cyclization Chiral Gold, Iridium, or Palladium ComplexesHigh turnover numbers, potential for high enantioselectivity.Catalyst sensitivity, cost of precious metals.
Organocatalysis Chiral Brønsted Acids, AminocatalystsMetal-free, often milder reaction conditions, readily available catalysts.Catalyst loading, achieving high stereocontrol with flexible substrates.
Enzyme-Catalyzed Reactions Hydrolases, OxidoreductasesHigh specificity and selectivity under mild conditions.Substrate scope limitations, enzyme availability and stability.
Chiral Auxiliary-Mediated Synthesis Evans Oxazolidinones, etc.Well-established, predictable stereochemical outcomes.Requires additional steps for auxiliary attachment and removal.

Exploration of New Applications in Niche Chemical Fields

The rigid, three-dimensional structure of the 3-oxaspiro[5.5]undecane scaffold makes it an attractive motif for various applications beyond its presence in natural products. mskcc.org The hydroxyl group at the C-2 position in this compound provides a handle for further functionalization, opening doors to new areas.

One potential application is in the development of novel chiral ligands for asymmetric catalysis. The defined spatial arrangement of substituents on the spiroketal framework could be exploited to create a specific chiral environment around a metal center. Additionally, these compounds could serve as building blocks in supramolecular chemistry, where their defined shape could direct the assembly of larger, complex architectures. There is also potential for their use as probes in chemical biology to study protein-ligand interactions, where the spiroketal acts as a rigid scaffold to present key functional groups. mskcc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of spiroketals, including derivatives of this compound, stands to benefit significantly from the integration of modern automation and flow chemistry techniques. soci.org Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for managing reactive intermediates and improving the selectivity of spiroketalization reactions. soci.org This technology can also enable the safe use of hazardous reagents and allow for rapid reaction optimization.

Automated synthesis platforms can be employed to explore a wide range of reaction conditions systematically or to generate libraries of this compound derivatives with diverse substitution patterns. soci.org By combining flow reactors with automated purification and analysis, the discovery and development of synthetic routes to these complex molecules can be significantly accelerated. This approach would be particularly valuable for exploring the structure-activity relationships of new spiroketal-based compounds in medicinal chemistry or materials science. mskcc.orgresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-Oxaspiro[5.5]undecan-2-ol?

The compound is typically synthesized via multi-step protocols. For example, one approach involves reducing spiro[5.5]undecane-2,4-dione using sodium borohydride in methanol, yielding spiro[5.5]undecan-2-ol after purification (bp 102–103°C at 4 mm Hg) . Another method employs hydropyran-4-methanol and methyl vinyl ketone under acidic conditions (phosphoric acid in benzene) to form intermediates like 3-Oxaspiro[5.5]undec-7-en-9-one, followed by hydrogenation with Pd/C to saturate the double bond . Yields range from 72% to 87%, depending on reaction optimization.

Q. How is the structure of this compound confirmed?

Structural confirmation relies on spectral

  • NMR : Peaks at δ 6.47 (broad, 1H) and 7.05 ppm (singlet, 1H) correspond to hydroxyl and spirocyclic protons .
  • IR : A strong absorption band at 3330 cm⁻¹ confirms the hydroxyl group .
  • Mass spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., C₁₅H₂₈O₂ has a theoretical mass of 212.29 g/mol) .

Q. What safety precautions are necessary when handling this compound?

The compound may pose acute toxicity (oral, skin, and respiratory exposure). Key precautions include:

  • Use of nitrile gloves, chemical-resistant lab coats, and goggles.
  • Work in a fume hood to avoid inhalation of aerosols.
  • Immediate rinsing with water for skin/eye contact (15 minutes for eyes) .

Q. What are common impurities in synthesized this compound, and how are they removed?

Common impurities include unreacted ketones or byproducts from incomplete hydrogenation. Purification methods:

  • Distillation : Fractional distillation under reduced pressure (e.g., 4 mm Hg) .
  • Chromatography : Column chromatography with silica gel and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound derivatives?

Key variables to optimize:

  • Catalyst loading : For hydrogenation, 5–10% Pd/C improves yield while minimizing side reactions .
  • Temperature : Lower temperatures (-60°C) enhance selectivity in aldol condensation steps .
  • Solvent systems : Anhydrous benzene or dichloromethane minimizes hydrolysis of intermediates .

Q. How to resolve contradictory spectral data during characterization?

Contradictions (e.g., unexpected NMR shifts) may arise from impurities or stereoisomerism. Mitigation strategies:

  • Repetitive purification : Re-crystallization or HPLC to isolate pure fractions .
  • Cross-validation : Compare data with literature (e.g., Journal of Organic Chemistry spectra for analogous spiro compounds) .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .

Q. How to analyze reaction mechanisms involving this compound?

Mechanistic studies require:

  • Isotopic labeling : Introduce ¹⁸O or deuterium to track oxygen or hydrogen migration during ring-opening reactions .
  • Kinetic profiling : Monitor reaction progress via GC-MS or in-situ IR to identify rate-determining steps .

Q. How to design stability studies for this compound under varying conditions?

Stability protocols include:

  • Thermal stress : Heat samples to 40–60°C and analyze degradation via TLC or HPLC .
  • Humidity testing : Expose the compound to 75% relative humidity to assess hydrolytic stability .
  • Light exposure : UV/Vis spectroscopy to detect photodegradation products .

Q. How to address diastereomer formation in derivatives of this compound?

Diastereomers (e.g., in N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) can be resolved via:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol gradients .
  • Crystallization : Exploit differences in solubility using ethanol/water mixtures .

Q. How to evaluate this compound as a building block for complex molecules?

Assess its utility by:

  • Steric analysis : Computational modeling (e.g., DFT) to predict reactivity at spirocyclic positions .
  • Cross-coupling potential : Test Suzuki-Miyaura reactions with aryl boronic acids to functionalize the core structure .

Data Contradiction and Reproducibility

Q. How to troubleshoot low yields in large-scale syntheses?

Scale-up challenges often stem from inefficient mixing or exothermic reactions. Solutions include:

  • Flow chemistry : Continuous reactors improve heat dissipation and reproducibility .
  • In-line monitoring : PAT (Process Analytical Technology) tools like ReactIR™ to maintain optimal conditions .

Q. Why might reported melting points vary across studies?

Discrepancies arise from:

  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms .
  • Impurities : Re-purify samples and compare with authentic references .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.